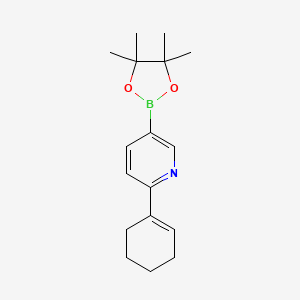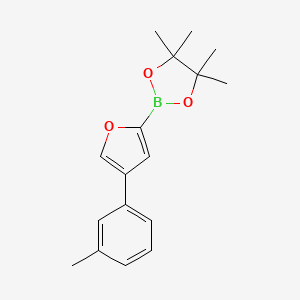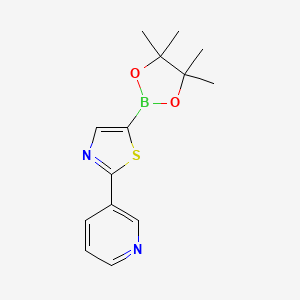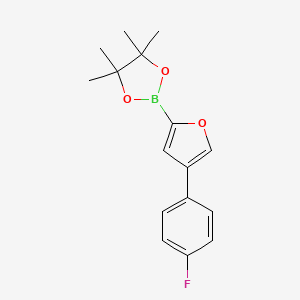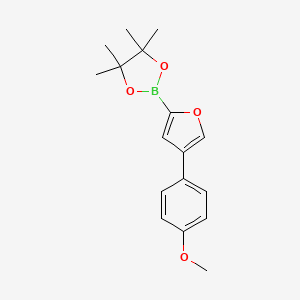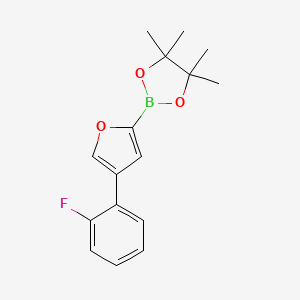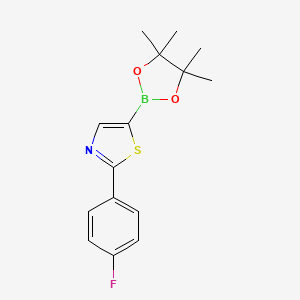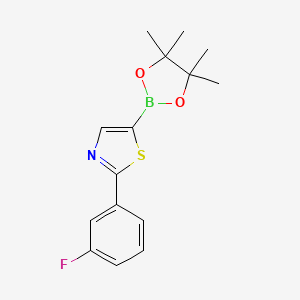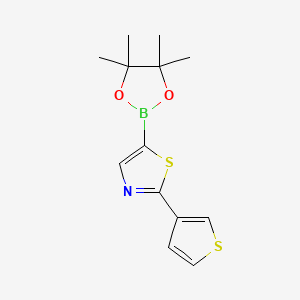
2-(3-Methoxyphenyl)thiazole-5-boronic acid pinacol ester
Übersicht
Beschreibung
2-(3-Methoxyphenyl)thiazole-5-boronic acid pinacol ester (2-MPT-5-BAPE) is a novel boronic acid-based ester that has been widely studied in recent years due to its potential applications in the fields of synthetic organic chemistry, medicinal chemistry, and biochemistry. This compound has been used in a variety of laboratory experiments, including the synthesis of biologically active compounds, the study of mechanisms of action, and the investigation of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
2-(3-Methoxyphenyl)thiazole-5-boronic acid pinacol ester has been used in a variety of scientific research applications. It has been used in the synthesis of biologically active compounds, such as inhibitors of enzymes involved in the synthesis of lipids and fatty acids. It has also been used in the study of the mechanisms of action of drugs, such as the inhibition of the enzyme acetylcholinesterase. In addition, this compound has been used in the investigation of biochemical and physiological effects, such as the regulation of the activity of certain proteins and enzymes.
Wirkmechanismus
The mechanism of action of 2-(3-Methoxyphenyl)thiazole-5-boronic acid pinacol ester is not yet fully understood. However, it is believed that the boronic acid moiety of the molecule binds to the active site of enzymes, thus inhibiting their activity. In addition, the pinacol ester moiety is believed to act as a proton donor, thus stabilizing the enzyme-inhibitor complex.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the enzyme acetylcholinesterase, thus increasing the levels of acetylcholine in the brain and leading to increased cognitive function. In addition, it has been shown to inhibit the enzyme fatty acid synthase, thus reducing the synthesis of fatty acids and leading to decreased levels of cholesterol in the blood.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantages of using 2-(3-Methoxyphenyl)thiazole-5-boronic acid pinacol ester in laboratory experiments are its relatively low cost and easy availability. In addition, the compound is relatively stable and can be stored at room temperature for extended periods of time. However, this compound is not water-soluble and therefore cannot be used in aqueous solutions.
Zukünftige Richtungen
The potential future applications of 2-(3-Methoxyphenyl)thiazole-5-boronic acid pinacol ester are numerous. For example, it could be used to develop new drugs for the treatment of a variety of diseases, such as Alzheimer’s disease, Parkinson’s disease, and cancer. In addition, it could be used to develop new inhibitors of enzymes involved in the synthesis of lipids and fatty acids, which could lead to new treatments for obesity and diabetes. Finally, it could be used to develop new compounds for the investigation of biochemical and physiological effects, such as the regulation of the activity of certain proteins and enzymes.
Synthesemethoden
2-(3-Methoxyphenyl)thiazole-5-boronic acid pinacol ester is synthesized using a three-step reaction sequence. In the first step, a boronic acid is reacted with a thiazole to form a boronate ester. In the second step, the boronate ester is reacted with a pinacol ester to form a boronic acid pinacol ester. Finally, the boronic acid pinacol ester is reacted with 3-methoxyphenylthiazole to form this compound. This reaction sequence is shown in Figure 1.
Figure 1. Synthesis of this compound
Eigenschaften
IUPAC Name |
2-(3-methoxyphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BNO3S/c1-15(2)16(3,4)21-17(20-15)13-10-18-14(22-13)11-7-6-8-12(9-11)19-5/h6-10H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGORPXBJLBGKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801138076 | |
| Record name | Thiazole, 2-(3-methoxyphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801138076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1402227-62-6 | |
| Record name | Thiazole, 2-(3-methoxyphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1402227-62-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiazole, 2-(3-methoxyphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801138076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



